molecular formula C6H4N2O5 B086970 4-Nitronicotinic acid N-oxide CAS No. 1078-05-3

4-Nitronicotinic acid N-oxide

Cat. No.: B086970
CAS No.: 1078-05-3
M. Wt: 184.11 g/mol
InChI Key: OYLXIYDCLHUDQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Nitronicotinic acid N-oxide is an organic compound with the molecular formula C6H4N2O5 It is a derivative of nicotinic acid, where the nitrogen atom in the pyridine ring is oxidized to form an N-oxide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitronicotinic acid N-oxide typically involves the oxidation of 4-nitronicotinic acid. One common method is the use of oxidizing agents such as hydrogen peroxide or peracids. For example, the oxidation can be carried out using hydrogen peroxide in the presence of a catalyst like methyltrioxorhenium (VII) in methanol . The reaction conditions usually involve cooling the reaction mixture in an ice bath and then allowing it to proceed at room temperature.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow processes. For instance, the use of titanium silicalite (TS-1) in a packed-bed microreactor with hydrogen peroxide in methanol as the solvent has been reported to be an efficient and greener method for producing pyridine N-oxides . This method allows for continuous operation and high yields.

Chemical Reactions Analysis

Types of Reactions

4-Nitronicotinic acid N-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized under specific conditions.

    Reduction: It can be reduced to its corresponding amine or other reduced forms.

    Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Further oxidized products.

    Reduction: Amines or hydroxylamines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Nitronicotinic acid N-oxide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of diseases where oxidative stress is a factor.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Nitronicotinic acid N-oxide involves its interaction with molecular targets and pathways related to oxidative stress and redox reactions. The N-oxide group can participate in redox cycling, generating reactive oxygen species that can modulate cellular processes. This property makes it a potential candidate for therapeutic applications where modulation of oxidative stress is beneficial .

Comparison with Similar Compounds

Similar Compounds

  • Nicotinic acid N-oxide
  • 4-Nitropyridine N-oxide
  • Pyridine N-oxide

Uniqueness

4-Nitronicotinic acid N-oxide is unique due to the presence of both a nitro group and an N-oxide group on the pyridine ring. This combination imparts distinct chemical properties, such as enhanced reactivity and potential biological activities, compared to other similar compounds.

Properties

IUPAC Name

4-nitro-1-oxidopyridin-1-ium-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O5/c9-6(10)4-3-7(11)2-1-5(4)8(12)13/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYLXIYDCLHUDQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C[N+](=CC(=C1[N+](=O)[O-])C(=O)O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00287511
Record name 4-Nitronicotinic acid N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00287511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1078-05-3
Record name 1078-05-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51401
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Nitronicotinic acid N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00287511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Nitronicotinic acid N-oxide
Reactant of Route 2
4-Nitronicotinic acid N-oxide
Reactant of Route 3
4-Nitronicotinic acid N-oxide
Reactant of Route 4
4-Nitronicotinic acid N-oxide
Reactant of Route 5
4-Nitronicotinic acid N-oxide
Reactant of Route 6
Reactant of Route 6
4-Nitronicotinic acid N-oxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.